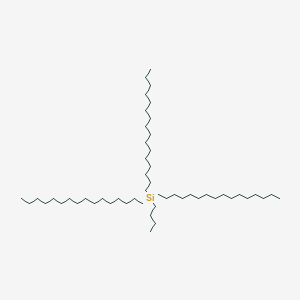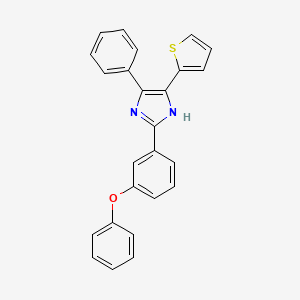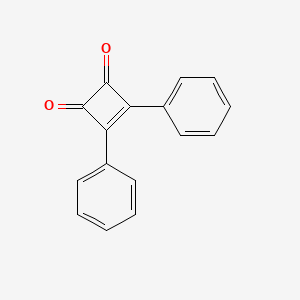
Diphenylcyclobutenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylcyclobutenedione is an organic compound characterized by a four-membered cyclobutene ring with two phenyl groups and two ketone functionalities. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylcyclobutenedione can be synthesized through various methods. One notable method involves the base-catalyzed reverse benzilic acid rearrangement of 3-hydroxy-1,2-diphenylcyclopropene-3-carboxylates . This reaction proceeds under mild conditions and yields this compound efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylcyclobutenedione undergoes various chemical reactions, including:
Photochemical Reactions: The photolysis of this compound derivatives under nitrogen or in the presence of substrates like oxygen or isocyanide results in the formation of conjugated bisketene and ketene-ketenimine intermediates.
Cycloaddition Reactions: Using silver catalysts, this compound can undergo decarbonylative [3 + 2] cycloaddition with formamides to form γ-aminobutenolides.
Common Reagents and Conditions
Photochemical Reactions: Typically conducted under nitrogen or in the presence of substrates like oxygen or isocyanide.
Cycloaddition Reactions: Silver catalysts and formamides are commonly used, with reactions often conducted at elevated temperatures.
Major Products Formed
Photochemical Reactions: Diphenylmaleic anhydrides and iminocyclopentenones.
Cycloaddition Reactions: γ-Aminobutenolides.
Aplicaciones Científicas De Investigación
Diphenylcyclobutenedione has several scientific research applications:
Biology and Medicine: While specific biological applications are less documented, its derivatives may have potential in medicinal chemistry due to their unique structural properties.
Mecanismo De Acción
The mechanism of action of diphenylcyclobutenedione primarily involves its reactivity under photochemical and catalytic conditions. For instance, in photochemical reactions, the compound forms intermediates like bisketene and ketene-ketenimine, which further react to form various products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the intermediates and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutenedione: Similar in structure but lacks the phenyl groups.
Diphenylcyclopropenone: Contains a three-membered ring with similar phenyl groups but different reactivity and applications.
Uniqueness
Diphenylcyclobutenedione is unique due to its four-membered ring structure with two ketone functionalities, which imparts distinct reactivity patterns compared to other similar compounds. Its ability to undergo photochemical and cycloaddition reactions makes it a valuable compound in organic synthesis.
Propiedades
Número CAS |
24234-76-2 |
|---|---|
Fórmula molecular |
C16H10O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3,4-diphenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H10O2/c17-15-13(11-7-3-1-4-8-11)14(16(15)18)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
WRLLWXGPZKAASP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



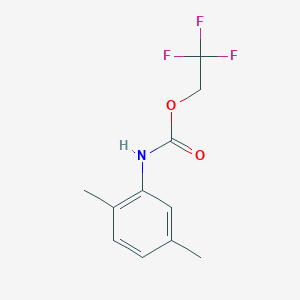
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)

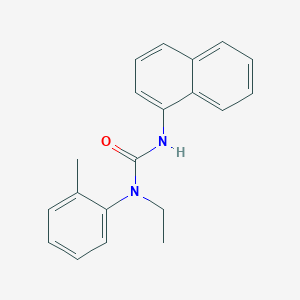
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)

